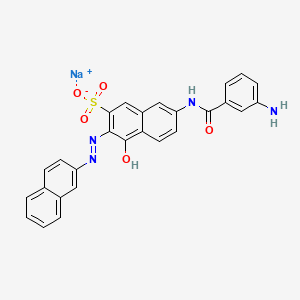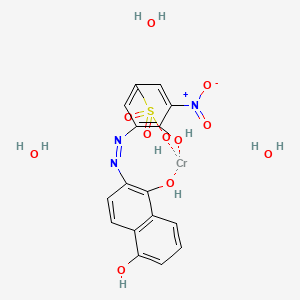
Triaqua(3-((1,5-dihydroxy-2-naphthyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium is a complex compound with the molecular formula C16H14CrN3O11S and a molecular weight of 511.40 g/mol. This compound is known for its unique structure, which includes a chromium center coordinated to a sulfonated azo dye ligand and three water molecules. It is primarily used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium involves several steps. The starting materials typically include 1,5-dihydroxy-2-naphthalene, 4-hydroxy-5-nitrobenzene-1-sulfonic acid, and chromium salts. The synthetic route generally follows these steps:
Diazotization: The 1,5-dihydroxy-2-naphthalene is diazotized using nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxy-5-nitrobenzene-1-sulfonic acid to form the azo dye.
Complexation: The azo dye is then reacted with a chromium salt in the presence of water to form the final complex, Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the naphthalene ring.
Reduction: The azo group (-N=N-) can be reduced to form amines.
Substitution: The sulfonate group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biological studies to investigate the effects of metal complexes on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the dyeing industry due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium involves its interaction with various molecular targets. The chromium center can coordinate with biological molecules, affecting their structure and function. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparison with Similar Compounds
Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium can be compared with other similar compounds, such as:
Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxybenzene-1-sulfonato(3-)]chromium: This compound lacks the nitro group, which affects its reactivity and applications.
Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-chlorobenzene-1-sulfonato(3-)]chromium:
The uniqueness of Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
83863-39-2 |
|---|---|
Molecular Formula |
C16H17CrN3O11S |
Molecular Weight |
511.4 g/mol |
IUPAC Name |
chromium;3-[(1,5-dihydroxynaphthalen-2-yl)diazenyl]-4-hydroxy-5-nitrobenzenesulfonic acid;trihydrate |
InChI |
InChI=1S/C16H11N3O8S.Cr.3H2O/c20-14-3-1-2-10-9(14)4-5-11(15(10)21)17-18-12-6-8(28(25,26)27)7-13(16(12)22)19(23)24;;;;/h1-7,20-22H,(H,25,26,27);;3*1H2 |
InChI Key |
IYMCOPKBFPLMKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)S(=O)(=O)O)[N+](=O)[O-])O)C(=C1)O.O.O.O.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


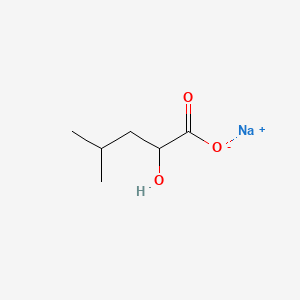
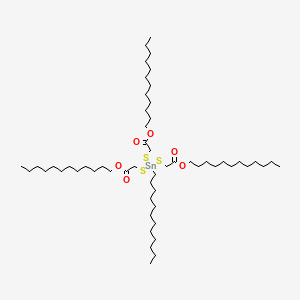
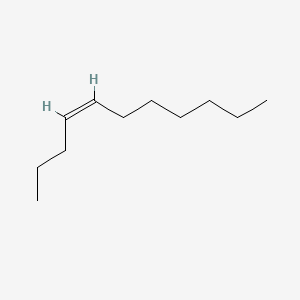
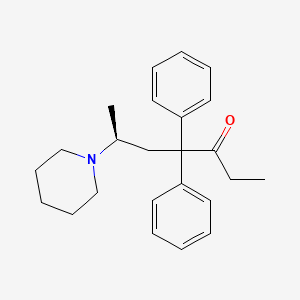
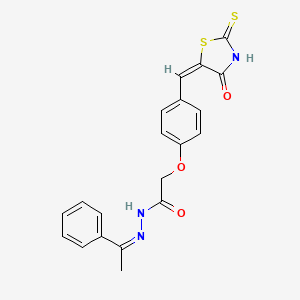
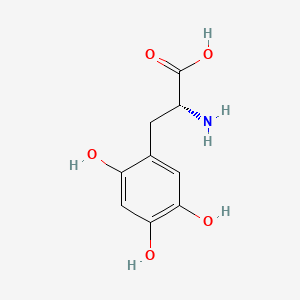
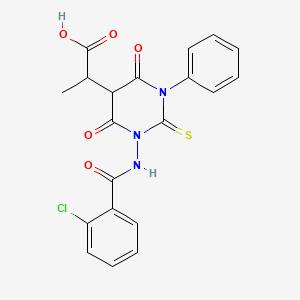



![6-(2,4-dichlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12701243.png)
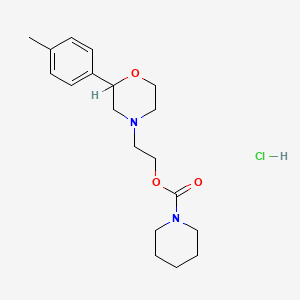
![1,3-Diisocyanato-2-methylbenzene;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;propane-1,2-diol](/img/structure/B12701250.png)
